{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid
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Overview
Description
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid is an organic compound that features both a benzyloxycarbonyl (Cbz) protecting group and a benzylsulfanyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with a halogenated acetic acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzylsulfanyl acetic acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation or treatment with strong acids.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Deprotected Amino Acids: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid depends on its specific application:
Prodrug Activation: In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved enzymatically or chemically to release the active drug.
Biochemical Pathways: The benzylsulfanyl group can interact with biological targets, potentially modifying enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
{[(Benzyloxy)carbonyl]amino}(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyphenyl group instead of a benzylsulfanyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
Structural Features: The presence of both benzyloxycarbonyl and benzylsulfanyl groups provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific combination of functional groups makes it particularly useful in peptide synthesis and as a prodrug in medicinal chemistry.
Properties
CAS No. |
58237-87-9 |
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Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(23-12-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
InChI Key |
FNSYHPFDRKJPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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